

# ART0380: A Best-in-Class ATR Inhibitor for Precision Oncology

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A comprehensive analysis of **ART0380** (alnodesertib) in comparison to other clinical-stage ATR inhibitors, supported by experimental data, demonstrates its potential as a leading therapeutic agent in its class. This guide is intended for researchers, scientists, and drug development professionals.

ART0380 is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] Its unique pharmacokinetic profile, coupled with compelling preclinical and clinical data, positions ART0380 as a potential best-in-class therapy for cancers with specific DNA repair defects.[3] This guide provides a detailed comparison of ART0380 with other leading ATR inhibitors in clinical development: ceralasertib (AZD6738), berzosertib (M6620/VX-970), and elimabertib (BAY-1895344).

### **Executive Summary**

**ART0380** distinguishes itself from other ATR inhibitors through a combination of factors:

- Distinct Pharmacokinetic Profile: **ART0380** exhibits rapid absorption and elimination, a profile designed to maximize the therapeutic window by inducing DNA damage in cancer cells while minimizing toxicity in normal tissues.[3]
- Promising Clinical Efficacy: In the STELLA Phase 1/2a trial, ART0380 in combination with low-dose irinotecan demonstrated a 50% confirmed overall response rate (cORR) in patients with ATM-negative solid tumors.[3]



- Favorable Tolerability: The intermittent dosing schedule of ART0380, facilitated by its
  pharmacokinetic properties, is associated with a manageable safety profile, including
  predictable and reversible on-target anemia.
- Strong Preclinical Evidence: Head-to-head preclinical studies suggest ART0380 has comparable efficacy to other potent ATR inhibitors like elimabertib (BAY-1895344) but with potentially lower gastrointestinal toxicity.[4]

## **Comparative Analysis of ATR Inhibitors**

The following tables summarize the key characteristics and performance data for **ART0380** and its main competitors.

Table 1: In Vitro Potency and Selectivity

Inhibitor	Target	IC50 (nM)	Selectivity Profile
ART0380 (alnodesertib)	ATR	Potent (low nM)	Minimal inhibition of mTOR; high selectivity over other PIKK family kinases (ATM, DNA- PK).[5]
Ceralasertib (AZD6738)	ATR	1	Selective against a panel of 400 kinases. [6][7][8]
Berzosertib (M6620/VX-970)	ATR	19	Selective inhibitor of ATR.[9]
Elimusertib (BAY- 1895344)	ATR	7	Highly selective against mTOR, DNA- PK, ATM, and PI3K. [10][11][12]

## **Table 2: Preclinical Efficacy and Tolerability**



Inhibitor	Preclinical Models	Key Findings	Noted Tolerability
ART0380 (alnodesertib)	ATM-deficient xenograft models.	Strong tumor growth inhibition as monotherapy and synergy with DNA damaging agents (gemcitabine, irinotecan, PARP inhibitors) and anti-PD1 therapy.[4]	Reported to have less gut toxicity compared to BAY-1895344.[4]
Ceralasertib (AZD6738)	ATM-deficient and CCNE1-amplified cancer cell lines and xenografts.	Potent monotherapy activity and synergistic effects with chemotherapy (carboplatin, irinotecan) and PARP inhibitors (olaparib). [13]	Generally well- tolerated in preclinical models.
Berzosertib (M6620/VX-970)	Various cancer cell lines and patientderived xenografts.	Synergistic effects with chemotherapy (gemcitabine, cisplatin) and radiation.[9][14]	Well-tolerated in preclinical studies.[14]
Elimusertib (BAY- 1895344)	DNA damage repair- deficient xenograft models.	Strong monotherapy efficacy and synergistic antitumor activity with DNA damaging chemotherapy.[15]	Generally well- tolerated in preclinical models.

**Table 3: Clinical Development and Performance** 

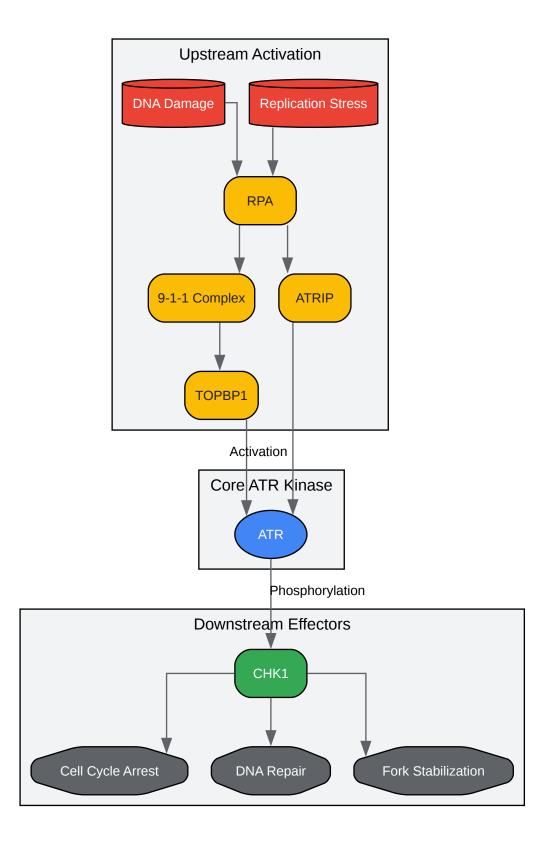


Inhibitor	Phase of Development	Key Clinical Data
ART0380 (alnodesertib)	Phase 1/2	STELLA trial (in combination with irinotecan): 50% cORR in ATM-negative solid tumors; 37% cORR in ATM-deficient tumors. Two confirmed complete responses in heavily pretreated pancreatic cancer.  [3]
Ceralasertib (AZD6738)	Phase 1/2	Combination with carboplatin showed preliminary antitumor activity, with two partial responses in patients with low/absent ATM or SLFN11 expression.[16]
Berzosertib (M6620/VX-970)	Phase 1/2	Combination with gemcitabine and cisplatin showed preliminary clinical activity in advanced solid tumors.[9]
Elimusertib (BAY-1895344)	Phase 1b	Monotherapy showed durable clinical benefit in ~35% of patients with DDR-defective advanced solid tumors.[17]

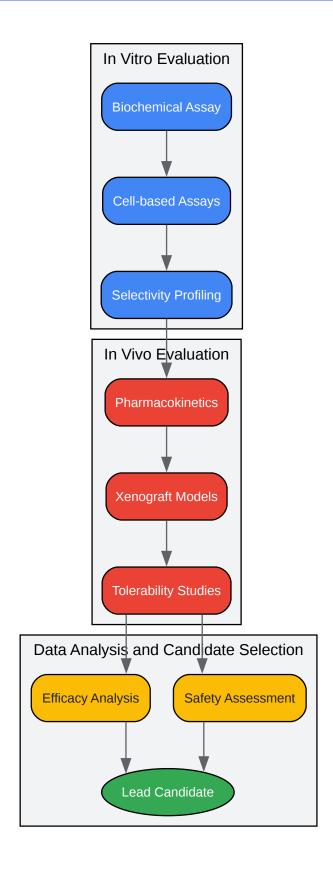
## **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the mechanism of action and evaluation process for ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical preclinical experimental workflow.









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